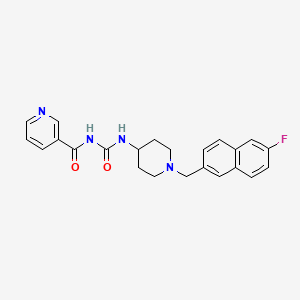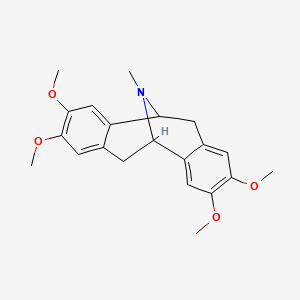
阿格蒙碱
描述
Argemonine is a naturally occurring alkaloid found in various species of the Argemone genus, particularly Argemone mexicana. It is a member of the pavine alkaloid family and is known for its complex molecular structure, which includes multiple methoxy groups and a nitrogen-containing heterocycle. The molecular formula of argemonine is C21H25NO4 .
科学研究应用
Chemistry: It serves as a model compound for studying the synthesis and reactions of complex alkaloids.
作用机制
Target of Action
Argemonine, also known as N-Methylpavine, is a compound that primarily targets the production of nitric oxide in the body . Nitric oxide plays very important roles in the cardiovascular system, immune system, and nervous system .
Mode of Action
Argemonine interacts with its targets by serving as a precursor to nitric oxide . This means that it contributes to the synthesis of nitric oxide, which is produced by all tissues of the body .
Biochemical Pathways
Argemonine affects the arginine metabolism pathway . Enzymes such as argininosuccinate synthase, the arginases, the nitric oxide synthase isoenzymes, and arginine decarboxylase play key roles in regulating this pathway .
Pharmacokinetics
The pharmacokinetics of Argemonine, like other drugs, refers to the movement of the drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion . .
Result of Action
Argemonine has been found to display high anti-proliferative activity on various cancerous cell lines . This means that it can inhibit the growth of these cells, making it a potential candidate for cancer therapy .
生化分析
Biochemical Properties
Argemonine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to exhibit anti-proliferative activity by inhibiting the growth of various cancerous cell lines . Argemonine interacts with enzymes such as nuclear magnetic resonance and gas chromatography-mass spectrometry, which are used to identify its active components . Additionally, argemonine has been found to interact with proteins involved in cell signaling pathways, leading to its potential use as an anticancer agent .
Cellular Effects
Argemonine has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the proliferation of cancerous cell lines such as M12.C3F6, RAW 264.7, and HeLa . Argemonine affects cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it has been observed to inhibit the activity of human immunodeficiency virus type 1 reverse transcriptase, demonstrating its potential as an antiviral agent . These effects highlight the importance of argemonine in regulating cellular processes and its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of argemonine involves its interactions with biomolecules, enzyme inhibition, and changes in gene expression. Argemonine exerts its effects by binding to specific enzymes and proteins, leading to their inhibition or activation. For instance, argemonine has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, thereby reducing the growth of cancerous cells . Additionally, argemonine can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of argemonine have been observed to change over time. The stability and degradation of argemonine are important factors that influence its long-term effects on cellular function. Studies have shown that argemonine remains stable under certain conditions, allowing for prolonged exposure and sustained effects on cells . Degradation of argemonine can occur over time, leading to a decrease in its efficacy. Long-term studies have demonstrated that argemonine can have lasting effects on cellular function, particularly in its anti-proliferative and antimicrobial activities .
Dosage Effects in Animal Models
The effects of argemonine vary with different dosages in animal models. Studies have shown that argemonine exhibits threshold effects, where low doses may have minimal impact, while higher doses result in significant biological effects . For example, at higher doses, argemonine has been observed to inhibit the growth of cancerous cells more effectively .
Metabolic Pathways
Argemonine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. It has been shown to affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . For instance, argemonine can inhibit the activity of enzymes involved in the biosynthesis of certain metabolites, resulting in altered metabolic pathways . These interactions highlight the importance of argemonine in regulating cellular metabolism and its potential as a therapeutic agent.
Transport and Distribution
The transport and distribution of argemonine within cells and tissues are crucial for its biological activity. Argemonine interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the localization and accumulation of argemonine within specific cellular compartments, affecting its activity and function. For example, argemonine has been observed to accumulate in cancerous cells, leading to its selective anti-proliferative effects . Understanding the transport and distribution of argemonine is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of argemonine plays a critical role in its activity and function. Argemonine is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . These localization signals ensure that argemonine reaches its intended site of action, allowing for precise regulation of cellular processes. For instance, argemonine has been observed to localize in the nucleus, where it can interact with transcription factors and modulate gene expression . Understanding the subcellular localization of argemonine is essential for elucidating its molecular mechanisms and optimizing its therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of argemonine involves several steps, starting from simpler organic compounds. One common synthetic route involves the use of N,N-bis[1-(trimethylsiloxy)alkyl]formamides, which undergo a series of reactions to form the pavine alkaloid structure . The reaction conditions typically include the use of strong bases and specific solvents to facilitate the formation of the desired molecular structure.
Industrial Production Methods: Industrial production of argemonine is less common due to its natural abundance in Argemone species. extraction from plant sources involves solvent extraction techniques followed by purification processes such as chromatography to isolate the alkaloid in its pure form .
化学反应分析
Types of Reactions: Argemonine undergoes various chemical reactions, including:
Oxidation: Argemonine can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the nitrogen-containing heterocycle, leading to different structural analogs.
Substitution: Methoxy groups in argemonine can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.
Major Products: The major products formed from these reactions include various derivatives of argemonine with modified functional groups, which can have different biological activities and properties .
相似化合物的比较
Berberine: Another alkaloid with significant anti-cancer properties.
Laudanosine: An alkaloid with similar structural features but different biological activities.
Norargemonine: A structural analog of argemonine with slight modifications in its molecular structure.
Uniqueness: Argemonine is unique due to its specific combination of methoxy groups and nitrogen-containing heterocycle, which contribute to its distinct biological activities and chemical properties. Its ability to inhibit cancer cell proliferation sets it apart from other similar alkaloids .
属性
IUPAC Name |
4,5,12,13-tetramethoxy-17-methyl-17-azatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-22-16-6-12-8-18(23-2)20(25-4)10-14(12)17(22)7-13-9-19(24-3)21(26-5)11-15(13)16/h8-11,16-17H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOWCPFWLCIQSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937134 | |
| Record name | 2,3,8,9-Tetramethoxy-13-methyl-5,6,11,12-tetrahydro-5,11-epiminodibenzo[a,e][8]annulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6901-16-2, 16584-62-6, 5531-95-3 | |
| Record name | Dibenzo(a,e)cycloocten-5,11-imine, 5,6,11,12-tetrahydro-2,3,8,9-tetramethoxy-13-methyl-, (5S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006901162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Argemonine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148823 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Argemonine, (+)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148822 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Argemonine, (.+-.)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,8,9-Tetramethoxy-13-methyl-5,6,11,12-tetrahydro-5,11-epiminodibenzo[a,e][8]annulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Argemonine?
A1: Argemonine has the molecular formula C21H25NO4 and a molecular weight of 355.43 g/mol. [, , ]
Q2: What spectroscopic data is available for characterizing Argemonine?
A2: Several spectroscopic techniques have been employed to characterize Argemonine, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Circular Dichroism (CD) spectroscopy, and X-ray diffraction. These techniques have provided valuable insights into its structure, absolute configuration, and conformation. [, , , , , , ]
Q3: From which plant species has Argemonine been isolated?
A3: Argemonine has been isolated from various Argemone species, including Argemone hispida, Argemone platyceras, and Argemone munita subsp. rotundata, as well as from Berberis buxifolia. [, , , ]
Q4: Have there been any successful synthetic routes for Argemonine?
A4: Yes, several synthetic approaches have been developed for the preparation of Argemonine. These include routes utilizing chiral bicyclic lactams, N,N-bis[1-(trimethylsiloxy)alkyl]-formamides, and tetrahydro-6,12-methanodibenz[c,f]azocine as starting materials. Some methods have achieved enantioselective synthesis of (-)-Argemonine. [, , , ]
Q5: What are the known biological activities of Argemonine?
A5: Argemonine has been reported to exhibit inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and prolyl oligopeptidase, enzymes implicated in Alzheimer's disease. [] It has also shown curarimimetic activity, acting as a neuromuscular junction blocking agent. [, ]
Q6: How does the structure of Argemonine contribute to its biological activities?
A6: While the exact mechanism of action for all its activities is not fully elucidated, the structure of Argemonine, particularly its stereochemistry, plays a role in its interactions with biological targets. Studies comparing enantiomers of Argemonine and related compounds have demonstrated that specific configurations exhibit higher potency for neuromuscular blockade. [, ]
Q7: What is the potential of Argemonine as a therapeutic agent?
A7: While Argemonine exhibits interesting biological activities, further research is needed to assess its therapeutic potential. In vitro and in vivo studies are necessary to fully understand its efficacy, safety profile, and potential applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


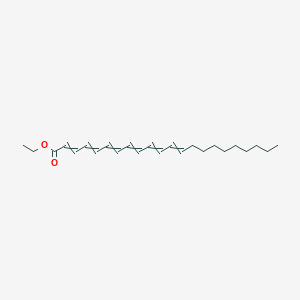
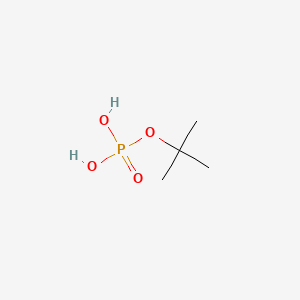
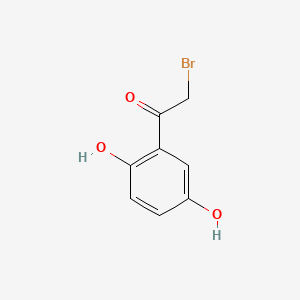
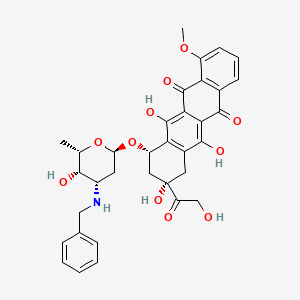
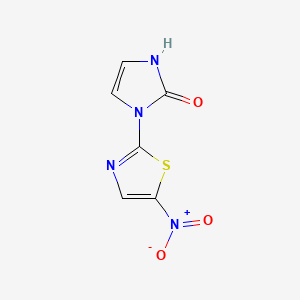
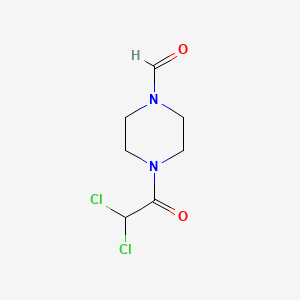
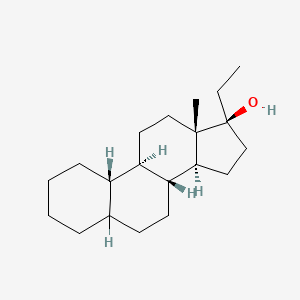
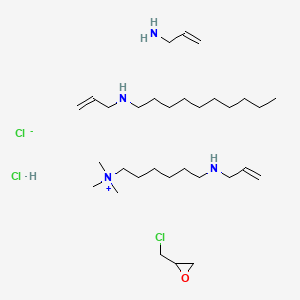
![3-tert-butyl-7-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B1201993.png)

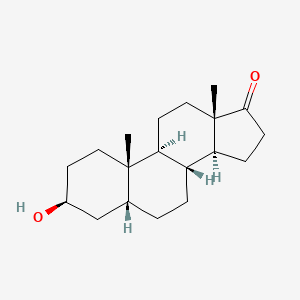

![3-hydroxy-4,4,10,13,14-pentamethyl-17-(6-methylheptan-2-yl)-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1201998.png)
